N-(4-Aminophenyl)-2-cyclopentylacetamide
Description
N-(4-Aminophenyl)-2-cyclopentylacetamide is an acetamide derivative characterized by a cyclopentyl group attached to the acetamide backbone and a 4-aminophenyl substituent. The 4-aminophenyl group contributes electron-donating effects, which may enhance solubility in polar solvents or influence receptor binding in biological systems. The cyclopentyl moiety introduces hydrophobicity and conformational rigidity, affecting molecular interactions .
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-cyclopentylacetamide |
InChI |
InChI=1S/C13H18N2O/c14-11-5-7-12(8-6-11)15-13(16)9-10-3-1-2-4-10/h5-8,10H,1-4,9,14H2,(H,15,16) |
InChI Key |
VZEBUXWGKSMTHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-cyclopentylacetamide typically involves the reaction of 4-aminophenylamine with cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-Aminophenylamine+Cyclopentylacetyl chloride→this compound
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aminophenyl derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-cyclopentylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
*Estimated based on structural similarity to analogues.
Electronic and Solubility Effects
- Electron-Donating vs. Methoxy and Methyl Groups: The methoxy group in and methyl group in introduce steric hindrance and moderate polarity, which may influence metabolic stability or binding to hydrophobic pockets in proteins .
Ring Structure and Conformational Effects
- Cyclopentyl vs. Cyclopropyl :
- Aromatic Substituents: Compounds with 4-methoxyphenyl () or pyrimidine () groups exhibit distinct hydrogen-bonding capabilities, which could enhance antimicrobial activity (as noted in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
